Cas no 558443-19-9 (Carbamic acid, [(1R,4S)-4-chloro-2-cyclohexen-1-yl]-, 1,1-dimethylethyl ester, rel- (9CI))
Carbamic acid, [(1R,4S)-4-chloro-2-cyclohexen-1-yl]-, 1,1-dimethylethyl ester, rel- (9CI) Chemical and Physical Properties
Names and Identifiers
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- cis-1-(tert-Butoxycarbonylamino)-4-chloro-2-cyclohexene
- Carbamic acid, [(1R,4S)-4-chloro-2-cyclohexen-1-yl]-, 1,1-dimethylethyl ester, rel- (9CI)
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- Inchi: 1S/C11H18ClNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,6,8-9H,5,7H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
- InChI Key: ZOHHDHUUERHOST-DTWKUNHWSA-N
- SMILES: N([C@@H]1C=C[C@H](Cl)CC1)C(=O)OC(C)(C)C
Carbamic acid, [(1R,4S)-4-chloro-2-cyclohexen-1-yl]-, 1,1-dimethylethyl ester, rel- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-369524-1.0g |
tert-butyl N-[(1S,4R)-4-chlorocyclohex-2-en-1-yl]carbamate |
558443-19-9 | 1.0g |
$0.0 | 2023-03-02 |
Carbamic acid, [(1R,4S)-4-chloro-2-cyclohexen-1-yl]-, 1,1-dimethylethyl ester, rel- (9CI) Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Carbamic acid, [(1R,4S)-4-chloro-2-cyclohexen-1-yl]-, 1,1-dimethylethyl ester, rel- (9CI)
Comprehensive Overview of Carbamic acid, [(1R,4S)-4-chloro-2-cyclohexen-1-yl]-, 1,1-dimethylethyl ester, rel- (9CI) (CAS No. 558443-19-9)
The compound Carbamic acid, [(1R,4S)-4-chloro-2-cyclohexen-1-yl]-, 1,1-dimethylethyl ester, rel- (9CI), identified by its CAS No. 558443-19-9, is a specialized chiral intermediate with significant applications in pharmaceutical and agrochemical research. Its unique structure, featuring a chloro-cyclohexenyl moiety and a tert-butyl carbamate group, makes it a valuable building block for asymmetric synthesis. Researchers frequently explore its potential in the development of bioactive molecules, particularly in the context of stereoselective reactions and chiral auxiliaries.
In recent years, the demand for enantiomerically pure compounds has surged, driven by advancements in drug discovery and green chemistry. This compound’s rel- configuration (relative stereochemistry) offers versatility in synthetic pathways, aligning with the industry’s focus on sustainable synthesis. Its CAS No. 558443-19-9 is often queried in databases like SciFinder and Reaxys, reflecting its relevance in high-throughput screening and catalysis studies.
From a structural perspective, the 4-chloro-2-cyclohexen-1-yl segment introduces reactivity suitable for cross-coupling reactions, while the 1,1-dimethylethyl ester (tert-butyl ester) provides steric protection for sensitive functional groups. This dual functionality addresses common challenges in peptide mimetics and small-molecule drug design, topics frequently searched by medicinal chemists.
Environmental and regulatory trends also influence its applications. The compound’s low ecotoxicity profile (as inferred from its structure) aligns with the Principles of Green Chemistry, a hot topic in academic and industrial forums. Users often search for “chiral intermediates for API synthesis” or “tert-butyl carbamate derivatives”, highlighting its niche yet growing importance.
Analytical characterization of CAS No. 558443-19-9 typically involves HPLC chiral separation and NMR spectroscopy, techniques central to quality control in fine chemical production. Its stability under ambient storage conditions further enhances its utility in process chemistry, a key area for patent filings and process optimization queries.
In summary, Carbamic acid, [(1R,4S)-4-chloro-2-cyclohexen-1-yl]-, 1,1-dimethylethyl ester, rel- (9CI) represents a convergence of stereochemistry, synthetic efficiency, and regulatory compliance. Its CAS No. 558443-19-9 serves as a gateway for researchers exploring chiral scaffolds and prodrug development, ensuring its continued relevance in cutting-edge chemical innovation.
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